molecular formula C6H3BrFI B011889 4-Bromo-2-fluoro-1-iodobenzene CAS No. 105931-73-5

4-Bromo-2-fluoro-1-iodobenzene

Cat. No. B011889
M. Wt: 300.89 g/mol
InChI Key: XRMZKCQCINEBEI-UHFFFAOYSA-N
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Patent
US08536097B2

Procedure details

13.2 g (91.9 mmol) of copper(I) bromide were cooled to −5° C. in 80 ml of dry N,N-dimethylformamide. Under nitrogen, 14.7 g (76.7 mmol) of trimethyl-(pentafluoroethyl)silane were added. 4.45 g (76.7 mmol) of potassium fluoride (spray-dried) were added in portions over the course of 30 minutes at a rate such that the internal temperature remained below 0° C. The mixture was stirred at 0° C. for 1 hour and was then warmed to 20° C. over the course of 12 hours. Thereafter 10 ml of dry 1,3-dimethyl-2-imidazolidinone and 22 g (73.1 mmol) of 3-fluoro-4-iodo-bromobenzene were added. The contents were stirred at 75° C. for 14 hours. Then all of the volatile constituents were distilled off to dryness, the distillate being collected in a cold trap cooled with liquid nitrogen. The distillate was subsequently warmed to 20° C. and dissolved in 500 ml of diethyl ether. This solution was washed with four times 100 ml of water and then with two times 100 ml of saturated aqueous NaCl solution. The organic phase was then dried, and the solvent was removed on a Vigreux column. Subsequent distillation of the residue on a Vigreux column gave 16.1 g of product (boiling point: 86-87° C. (75 mmHg)) with a purity of 99% by weight.
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
4.45 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
22 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four
Name
copper(I) bromide
Quantity
13.2 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[C:3]([F:9])([F:8])[C:4]([F:7])([F:6])[F:5].[F-].[K+].CN1CCN(C)C1=O.[F:22][C:23]1[CH:24]=[C:25]([Br:30])[CH:26]=[CH:27][C:28]=1I>CN(C)C=O.[Cu]Br>[F:22][C:23]1[CH:24]=[C:25]([Br:30])[CH:26]=[CH:27][C:28]=1[C:3]([F:9])([F:8])[C:4]([F:7])([F:6])[F:5] |f:1.2|

Inputs

Step One
Name
Quantity
14.7 g
Type
reactant
Smiles
C[Si](C(C(F)(F)F)(F)F)(C)C
Step Two
Name
Quantity
4.45 g
Type
reactant
Smiles
[F-].[K+]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
CN1C(N(CC1)C)=O
Name
Quantity
22 g
Type
reactant
Smiles
FC=1C=C(C=CC1I)Br
Step Four
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C=O)C
Name
copper(I) bromide
Quantity
13.2 g
Type
catalyst
Smiles
[Cu]Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
remained below 0° C
TEMPERATURE
Type
TEMPERATURE
Details
was then warmed to 20° C. over the course of 12 hours
Duration
12 h
STIRRING
Type
STIRRING
Details
The contents were stirred at 75° C. for 14 hours
Duration
14 h
DISTILLATION
Type
DISTILLATION
Details
Then all of the volatile constituents were distilled off to dryness
DISTILLATION
Type
DISTILLATION
Details
the distillate being collected in a cold trap
TEMPERATURE
Type
TEMPERATURE
Details
cooled with liquid nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The distillate was subsequently warmed to 20° C.
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 500 ml of diethyl ether
WASH
Type
WASH
Details
This solution was washed with four times 100 ml of water
CUSTOM
Type
CUSTOM
Details
The organic phase was then dried
CUSTOM
Type
CUSTOM
Details
the solvent was removed on a Vigreux column
DISTILLATION
Type
DISTILLATION
Details
Subsequent distillation of the residue on a Vigreux column

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=C(C=CC1C(C(F)(F)F)(F)F)Br
Measurements
Type Value Analysis
AMOUNT: MASS 16.1 g
YIELD: CALCULATEDPERCENTYIELD 75.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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